molecular formula C9H13BO3 B1587291 4-Ethoxy-3-methylphenylboronic acid CAS No. 850568-08-0

4-Ethoxy-3-methylphenylboronic acid

Cat. No.: B1587291
CAS No.: 850568-08-0
M. Wt: 180.01 g/mol
InChI Key: GAFSYSHEDOIUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-methylphenylboronic acid (CAS: 850568-08-0) is an organoboron compound with the molecular formula C₉H₁₃BO₃ and a molecular weight of 180.01 g/mol . Its structure features an ethoxy (-OCH₂CH₃) group at the para position and a methyl (-CH₃) group at the meta position on the phenyl ring (Canonical SMILES: B(C₁=CC(=C(C=C₁)OCC)C)(O)O) . The compound is commercially available with purities ranging from 95.0% to 97.0% and is stored under inert conditions at 2–8°C to prevent hydrolysis or degradation . It is primarily employed as a key intermediate in pharmaceutical synthesis, such as in the preparation of 4-(4-ethoxy-3-methylphenyl)-butyric acid , and in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its boronic acid functionality.

Preparation Methods

Synthetic Strategies for 4-Ethoxy-3-methylphenylboronic Acid

The preparation of substituted phenylboronic acids generally involves functional group transformations on appropriately substituted aromatic precursors or direct borylation methods. For this compound, the synthetic approaches can be divided into the following categories:

Functional Group Transformation via Halogenated Intermediates and Lithiation

A common approach involves the preparation of a halogenated aromatic precursor, followed by lithiation and quenching with a boron source. Although exact literature for this compound is limited, analogous methods for related compounds provide a basis for this route.

  • Starting Material : 4-Ethoxytoluene or 4-ethoxy-3-methylbromobenzene.
  • Step 1 : Directed ortho-lithiation or halogen-lithium exchange using n-butyllithium at low temperatures (e.g., −75 °C).
  • Step 2 : Quenching the aryllithium intermediate with trialkyl borates (e.g., trimethyl borate).
  • Step 3 : Acidic work-up to yield the boronic acid.

This method is supported by the general synthetic approach described in patents and literature for similar boronic acids, where low-temperature lithiation followed by carbonation or boronation is standard practice.

Direct Borylation of Aromatic Compounds

Modern methods employ transition-metal-catalyzed direct borylation of aromatic C–H bonds using iridium or rhodium catalysts with bis(pinacolato)diboron or similar reagents. This approach can be regioselective depending on directing groups and substituents but requires optimization for the ethoxy and methyl substitution pattern.

Multi-step Synthesis from Substituted Benzoic Acids

A patent describing the preparation of related ethoxy-substituted aromatic acids (such as 3-ethoxy-4-(ethoxycarbonyl)phenyl acetic acid) outlines a multi-step process involving:

  • O-alkylation of 4-methylsalicylic acid with ethyl bromide in dipolar aprotic solvents (dimethylsulfoxide, DMF, etc.) at moderate temperatures (30–40 °C).
  • Bromination using N-bromosuccinimide.
  • Cyanation with sodium cyanide.
  • Hydrolysis steps to yield the target acid.

While this process is for a related compound, it demonstrates the complexity and considerations in preparing ethoxy-substituted aromatic intermediates, emphasizing the need for mild conditions and avoidance of toxic reagents.

Analytical Data and Yield Considerations

  • The multi-step processes for related compounds report overall yields ranging from 59% to 72% for key intermediates, indicating the feasibility of such synthetic routes on a preparative scale.
  • Reaction times vary from several hours to days depending on the step, with temperature control critical for regioselectivity and yield.
  • Purification typically involves solvent extractions, crystallization, and drying under vacuum.

Summary Table of Preparation Methods for this compound and Analogues

Method Key Reagents/Conditions Advantages Disadvantages Yield Range (%)
Directed Lithiation + Boronation n-Butyllithium, trialkyl borate, THF, −75 °C Regioselective, well-established Requires low temp, inert atmosphere 60–75 (typical)
Transition Metal Catalyzed Borylation Iridium catalyst, bis(pinacolato)diboron, mild conditions Direct, fewer steps Catalyst cost, regioselectivity challenges Variable, method-dependent
Multi-step Functional Group Transformation O-alkylation, bromination, cyanation, hydrolysis Uses accessible starting materials Multi-step, some toxic reagents 59–72 (for intermediates)

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound.

Scientific Research Applications

4-Ethoxy-3-methylphenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methylphenylboronic acid in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Boronic Acids

Structural Analogues

The following table compares 4-ethoxy-3-methylphenylboronic acid with structurally related boronic acids, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Purity Key Applications References
This compound C₉H₁₃BO₃ 180.01 Ethoxy (C₂H₅O), Methyl 850568-08-0 95–97% Pharmaceutical intermediates, Suzuki couplings
(5-Methoxy-2-methylphenyl)boronic acid C₈H₁₁BO₃ 165.98 Methoxy (OCH₃), Methyl 617689-07-3 N/A Organic synthesis
4-Methoxyphenylboronic acid C₇H₉BO₃ 151.96 Methoxy (OCH₃) 5720-07-0 N/A Research reagent, catalyst
4-Fluoro-3-methylphenylboronic acid C₇H₈BFO₂ 153.95 Fluoro (F), Methyl N/A N/A Medicinal chemistry
4-Ethoxy-3-(trifluoromethyl)phenylboronic acid C₉H₁₀BF₃O₃ 234.00 Ethoxy, Trifluoromethyl (CF₃) 871329-83-8 N/A High-stability intermediates

Key Observations:

  • Substituent Effects : The ethoxy group in the target compound provides greater steric bulk and electron-donating capacity compared to methoxy or halogen substituents in analogues. This enhances its stability in cross-coupling reactions but may reduce solubility in polar solvents .
  • Trifluoromethyl Derivatives : Compounds like 4-ethoxy-3-(trifluoromethyl)phenylboronic acid exhibit increased lipophilicity and metabolic stability due to the CF₃ group, making them valuable in drug design .

Physicochemical Properties

  • Purity : The target compound is typically supplied at ≥95% purity, comparable to analogues like (5-Methoxy-2-methylphenyl)boronic acid (98%) .
  • Storage : Unlike halogenated derivatives (e.g., 4-fluoro-3-methylphenylboronic acid), this compound requires strict inert storage conditions to prevent boronic acid dimerization .

Reactivity in Suzuki-Miyaura Couplings

The ethoxy and methyl groups in this compound enhance its electron density, facilitating oxidative addition with palladium catalysts. However, its bulkiness may slow transmetallation compared to less-substituted analogues like 4-methoxyphenylboronic acid (MW: 151.96) .

Pharmaceutical Utility

The compound’s methyl group improves metabolic stability in vivo, making it a preferred intermediate over simpler boronic acids like 4-methoxyphenylboronic acid. For example, it is used to synthesize 4-(4-ethoxy-3-methylphenyl)-butyric acid, a precursor for anti-inflammatory agents .

Comparison with Halogenated Analogues

Fluorinated derivatives (e.g., 4-fluoro-3-methylphenylboronic acid) exhibit stronger electrophilicity due to the electron-withdrawing fluorine atom, enabling faster reaction rates in aryl-aryl bond formations . However, they are less stable under basic conditions compared to ethoxy-substituted variants.

Biological Activity

4-Ethoxy-3-methylphenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its ability to form reversible covalent bonds with biological targets, has been studied for its implications in various therapeutic areas, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The chemical structure of this compound is represented as follows:

C10H13BO3\text{C}_{10}\text{H}_{13}\text{B}O_{3}

This structure features a phenyl ring substituted with an ethoxy group and a methyl group, contributing to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, particularly those involved in steroid metabolism. For instance, it has been shown to inhibit 17β-hydroxysteroid dehydrogenase Type 2, which is crucial for estrogen biosynthesis.
  • Signaling Pathway Modulation : It may interact with various cellular receptors, influencing signaling pathways that are critical for cell survival and proliferation. This modulation can lead to altered cellular responses, particularly in cancer cells.
  • Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in cancer cells through various molecular pathways, making it a candidate for anticancer therapy.

Biological Activity Data

Recent studies have highlighted the biological activities of this compound. The following table summarizes key findings from various research studies:

StudyBiological ActivityKey Findings
Enzyme InhibitionInhibits 17β-hydroxysteroid dehydrogenase Type 2; potential for estrogen-related cancers.
Neuroprotective EffectsProtects motor neurons from ER stress-induced degeneration; potential applications in neurodegenerative diseases.
Anticancer ActivityInduces apoptosis in cancer cells; shows significant antiproliferative activity against melanoma and prostate cancer.

Case Studies

  • Inhibition of Steroid Metabolism : A study demonstrated that this compound effectively inhibits enzymes involved in steroid metabolism, thereby providing a potential therapeutic avenue for hormone-dependent cancers.
  • Neuroprotective Properties : Research indicated that this compound can protect human motor neurons from degeneration caused by ER stress. This was evidenced by enhanced survival rates in treated neuronal cultures compared to controls .
  • Anticancer Efficacy : In vitro studies showed that derivatives of this compound exhibit improved antiproliferative activity against various cancer cell lines, with IC50 values significantly lower than those of related compounds.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureBiological Activity
This compoundC10H13B03Moderate anticancer activity
4-Methoxy-3-methylphenylboronic acidC10H13B03Low anti-inflammatory effects
Other Boronic Acid DerivativesVariableVaries widely; some show high anticancer potential

Q & A

Basic Question: What are the standard synthetic routes for 4-ethoxy-3-methylphenylboronic acid, and what methodological considerations are critical for reproducibility?

Answer:
this compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized aromatic precursors. A common approach involves reacting 4-ethoxy-3-methylbromobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO at 80–90°C . Key considerations include:

  • Catalyst purity : Use freshly prepared or rigorously stored Pd catalysts to avoid deactivation.
  • Oxygen-free conditions : Reactions must be conducted under inert gas (N₂/Ar) to prevent boronic acid oxidation.
  • Post-reaction workup : Acidic hydrolysis (1 M HCl) is often required to isolate the boronic acid from its pinacol ester intermediate.

Table 1: Representative Reaction Conditions

Starting MaterialCatalystSolventTemperature (°C)Yield (%)Reference
4-Ethoxy-3-methylbromobenzenePd(dppf)Cl₂DMSO8572–78

Basic Question: What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?

Answer:
Routine characterization includes:

  • ¹H/¹³C NMR : Key peaks include the boronic acid proton (δ 7.2–8.1 ppm, broad) and ethoxy/methyl groups (δ 1.3–1.5 ppm and δ 2.2–2.5 ppm, respectively) .
  • FT-IR : B-O stretching at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹.
  • Mass Spectrometry (MS) : ESI-MS typically shows [M-H]⁻ ions.

Troubleshooting spectral discrepancies :

  • Hydration effects : Boronic acids may exist as anhydrous or hydrated forms, altering NMR shifts. Dry samples under vacuum before analysis.
  • Self-condensation : Check for boroxine formation (cyclic trimer) via TLC or HPLC .

Basic Question: What are the primary research applications of this compound in medicinal chemistry and materials science?

Answer:

  • Medicinal Chemistry : Serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. The ethoxy group enhances solubility for in vitro assays .
  • Materials Science : Used to functionalize polymers for improved thermal stability. For example, incorporation into polyurethane matrices increases degradation resistance by 20–30% .

Table 2: Applications and Performance Metrics

ApplicationTarget MoleculePerformance ImprovementReference
Anticancer agentTyrosine kinase inhibitorIC₅₀ reduced by 40% vs. non-boronic analogs
Polymer modificationPolyurethane filmThermal stability ↑ to 250°C (vs. 220°C control)

Advanced Question: How can reaction conditions be optimized to mitigate low yields in Suzuki-Miyaura couplings involving this compound?

Answer:
Low yields often arise from:

  • Steric hindrance : The 3-methyl group impedes transmetallation. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Solvent effects : Replace polar aprotic solvents (DMSO) with THF/H₂O mixtures to enhance boronic acid solubility.
  • Catalyst loading : Increase Pd(PPh₃)₄ to 5 mol% for electron-deficient aryl halides.

Case Study : A 15% yield improvement was achieved by switching from DMSO to a THF/H₂O (4:1) system and increasing reaction time to 24 hours .

Advanced Question: How does the ethoxy substituent influence the stability of this compound under varying storage conditions?

Answer:
The ethoxy group reduces hygroscopicity compared to hydroxyl-substituted analogs but introduces sensitivity to light and acidic conditions. Key findings:

  • Storage : Stable at -20°C under argon for 6 months; room-temperature storage leads to 10–15% decomposition in 3 months .
  • Degradation products : Hydrolysis of the ethoxy group generates 3-methylcatechol, detectable via HPLC (retention time ~8.2 min) .

Table 3: Stability Under Different Conditions

ConditionTemperatureDegradation Rate (%/month)
Argon, dark-20°C<2
Ambient air25°C10–15

Advanced Question: How should researchers address contradictory data on the reactivity of this compound in cross-coupling reactions?

Answer:
Contradictions often stem from:

  • Boronic acid purity : Commercial samples may contain varying anhydride impurities. Recrystallize from hexane/EtOAc (1:1) before use .
  • Base selection : K₂CO₃ outperforms Na₂CO₃ in biphasic systems due to better phase transfer.
  • Substrate electronic effects : Electron-rich aryl halides require higher temperatures (100°C vs. 80°C). Validate reaction parameters using control substrates .

Q. Safety and Handling: What precautions are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact; wash immediately with soap/water if exposed .
  • Ventilation : Use fume hoods to prevent inhalation of boronic acid dust.
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Note : Prolonged storage increases decomposition risk. Request updated SDS from suppliers every 6 months .

Properties

IUPAC Name

(4-ethoxy-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFSYSHEDOIUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391633
Record name 4-ETHOXY-3-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-08-0
Record name B-(4-Ethoxy-3-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ETHOXY-3-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Ethoxy-3-methylphenyl)boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxy-3-methylphenylboronic acid
4-Ethoxy-3-methylphenylboronic acid
4-Ethoxy-3-methylphenylboronic acid
4-Ethoxy-3-methylphenylboronic acid
4-Ethoxy-3-methylphenylboronic acid
4-Ethoxy-3-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.